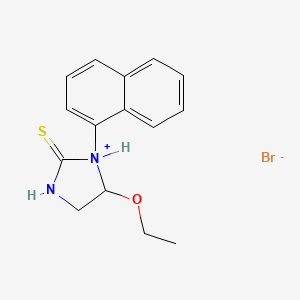
3-(1-Naphthyl)-4-ethoxy-imidazolidine-2-thione hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Naphthyl)-4-ethoxy-imidazolidine-2-thione hydrobromide is an organic compound that belongs to the class of imidazolidine derivatives It is characterized by the presence of a naphthyl group, an ethoxy group, and a thione group within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Naphthyl)-4-ethoxy-imidazolidine-2-thione hydrobromide typically involves the reaction of 1-naphthylamine with ethyl isothiocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the imidazolidine ring. The final product is obtained by treating the imidazolidine derivative with hydrobromic acid to yield the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Naphthyl)-4-ethoxy-imidazolidine-2-thione hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The ethoxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkoxy or functional group-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1-Naphthyl)-4-ethoxy-imidazolidine-2-thione hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(1-Naphthyl)-4-ethoxy-imidazolidine-2-thione hydrobromide involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The naphthyl group may also interact with hydrophobic pockets within target molecules, enhancing the compound’s binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1-Naphthyl)-4-methoxy-imidazolidine-2-thione
- 3-(1-Naphthyl)-4-ethoxy-imidazolidine-2-one
- 3-(2-Naphthyl)-4-ethoxy-imidazolidine-2-thione
Uniqueness
3-(1-Naphthyl)-4-ethoxy-imidazolidine-2-thione hydrobromide is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity. The hydrobromide salt form also enhances its stability and ease of handling compared to other similar compounds.
Eigenschaften
CAS-Nummer |
101564-83-4 |
|---|---|
Molekularformel |
C15H17BrN2OS |
Molekulargewicht |
353.3 g/mol |
IUPAC-Name |
5-ethoxy-1-naphthalen-1-ylimidazolidin-1-ium-2-thione;bromide |
InChI |
InChI=1S/C15H16N2OS.BrH/c1-2-18-14-10-16-15(19)17(14)13-9-5-7-11-6-3-4-8-12(11)13;/h3-9,14H,2,10H2,1H3,(H,16,19);1H |
InChI-Schlüssel |
XPQRTHIYLBTUSE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1CNC(=S)[NH+]1C2=CC=CC3=CC=CC=C32.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


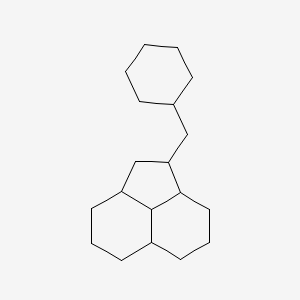
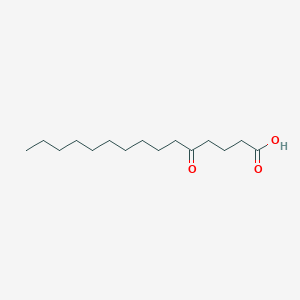
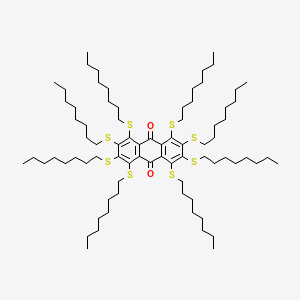
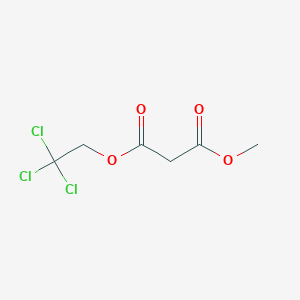
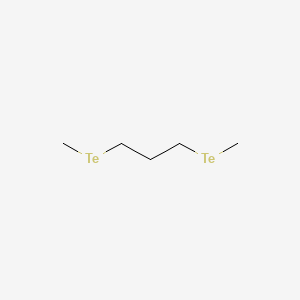
![2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14342042.png)
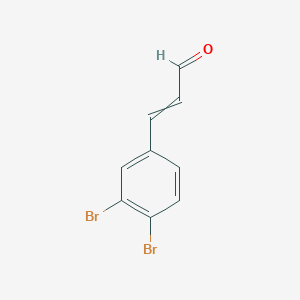
![2-[(4-Bromobutoxy)methyl]oxirane](/img/structure/B14342052.png)

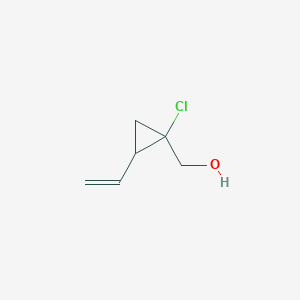
![N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine](/img/structure/B14342102.png)
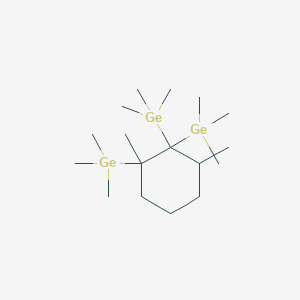

![5H-Pyrido[2,3-a]phenothiazin-5-one](/img/structure/B14342112.png)
